molecular formula C24H30ClN5O3S2 B11076048 1'-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}-1,4'-bipiperidine-4'-carboxamide

1'-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B11076048
M. Wt: 536.1 g/mol
InChI Key: HYPZJVXDINNOFM-UHFFFAOYSA-N
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Description

1’-{[(4-{[(4-CHLOROPHENYL)THIO]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)THIO]ACETYL}-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring, a bipiperidine moiety, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1’-{[(4-{[(4-CHLOROPHENYL)THIO]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)THIO]ACETYL}-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine ring and the introduction of the chlorophenyl and bipiperidine groups. Common synthetic routes include:

Chemical Reactions Analysis

1’-{[(4-{[(4-CHLOROPHENYL)THIO]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)THIO]ACETYL}-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1’-{[(4-{[(4-CHLOROPHENYL)THIO]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)THIO]ACETYL}-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate oxidative processes and interact with specific enzymes and receptors in the body . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1’-{[(4-{[(4-CHLOROPHENYL)THIO]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)THIO]ACETYL}-1,4’-BIPIPERIDINE-4’-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities

Properties

Molecular Formula

C24H30ClN5O3S2

Molecular Weight

536.1 g/mol

IUPAC Name

1-[2-[[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C24H30ClN5O3S2/c25-17-4-6-19(7-5-17)34-15-18-14-20(31)28-23(27-18)35-16-21(32)29-12-8-24(9-13-29,22(26)33)30-10-2-1-3-11-30/h4-7,14H,1-3,8-13,15-16H2,(H2,26,33)(H,27,28,31)

InChI Key

HYPZJVXDINNOFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)CSC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)C(=O)N

Origin of Product

United States

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